2,2'-Bibenzofuran

Descripción general

Descripción

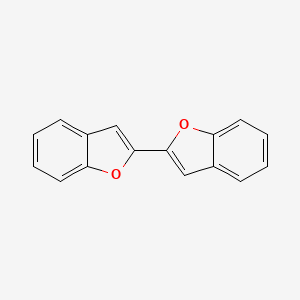

2,2’-Bibenzofuran is an organic compound belonging to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bibenzofuran typically involves the cyclization of diarylether derivatives. One common method is the intramolecular cyclization of o-hydroxyacetophenone derivatives in the presence of a suitable catalyst. For instance, the reduction of titanium trichloride with dry zinc powder in refluxing tetrahydrofuran (THF) can promote the cyclization process, yielding 2,2’-Bibenzofuran .

Industrial Production Methods: Industrial production of 2,2’-Bibenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Bibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydrobenzofurans, and various substituted benzofurans, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 2,2'-bibenzofuran. For instance, Yempala et al. synthesized a series of benzofurobenzofurans and tested their antimycobacterial activity against Mycobacterium tuberculosis, identifying compounds with promising minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL . Similarly, Mehdi et al. evaluated various benzofuran derivatives against a range of bacterial and fungal strains, demonstrating MIC values comparable to established antimicrobial agents .

Enzyme Inhibition

Benzofuran derivatives have also been studied for their potential as enzyme inhibitors. For example, a recent study demonstrated that certain benzofuran compounds exhibit strong inhibitory effects on monoamine oxidase (MAO-A), which is relevant for treating mood disorders . The binding interactions of these compounds with the enzyme's active site suggest their potential as therapeutic agents.

Drug Discovery

Design and Synthesis of New Compounds

The structural versatility of this compound allows it to serve as a scaffold for the development of new pharmaceuticals. For instance, researchers have synthesized derivatives incorporating various functional groups that enhance biological activity while maintaining favorable pharmacokinetic properties . The ability to modify the benzofuran structure enables the design of compounds targeting specific diseases.

Case Study: Antihypertensive Drugs

One notable application is in the synthesis of antihypertensive agents. Researchers have successfully synthesized derivatives of this compound that exhibit significant blood pressure-lowering effects in preclinical models. This illustrates the compound's potential in cardiovascular therapeutics .

Material Science

Polymer Development

In addition to its biological applications, this compound has been explored in material science for its role in polymer synthesis. Studies have shown that polybenzofurans can be synthesized with controlled molecular weights and optical activities using reversible chain-transfer agents . These materials have potential applications in organic electronics and photonic devices due to their unique optical properties.

Synthetic Chemistry

Synthetic Methodologies

The synthesis of this compound derivatives has been facilitated by various innovative synthetic strategies. Recent advancements include Pd-catalyzed cross-coupling reactions that allow for the efficient generation of complex benzofuran structures from simpler precursors . These methodologies not only streamline the synthesis process but also expand the library of available benzofuran derivatives for biological testing.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2,2’-Bibenzofuran involves its interaction with specific molecular targets and pathways. For example, certain benzofuran derivatives can inhibit the activity of enzymes like acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine in the synaptic cleft, enhancing neural communication .

Comparación Con Compuestos Similares

Benzofuran: The parent compound with a single benzofuran ring.

Dibenzofuran: A compound with two benzofuran rings fused together.

Usnic Acid: A naturally occurring dibenzofuran derivative with antimicrobial properties.

Uniqueness: 2,2’-Bibenzofuran is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Actividad Biológica

2,2'-Bibenzofuran, a polycyclic compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of two benzofuran units connected by a single bond. The unique structure contributes to its reactivity and biological properties. The compound's molecular formula is , and its molecular weight is approximately 184.19 g/mol.

Biological Activities

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway . In a study involving various benzofuran derivatives, compounds demonstrated cytotoxic effects against multiple cancer cell lines, including breast (MM231), lung (NCI-H23), and colon (HCT15) cancer cells .

Inhibition of NF-κB Activity

Benzofuran derivatives have also been identified as inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cancer progression. One study highlighted that specific derivatives could inhibit LPS-induced NF-κB transcriptional activity in macrophages . This suggests potential therapeutic applications in inflammatory diseases and cancer.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound revealed promising results against various pathogens. For instance, certain derivatives showed potent activity against Mycobacterium tuberculosis, with low cytotoxicity towards mammalian cells . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

The biological effects of this compound are attributed to several mechanisms:

- DNA Intercalation : Some studies suggest that benzofuran derivatives can intercalate with DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity .

- Enzyme Inhibition : The inhibition of specific enzymes such as monoamine oxidase (MAO) has been reported for some benzofuran derivatives. These interactions can lead to increased levels of neurotransmitters and have implications for treating neurodegenerative diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives for their cytotoxic effects on various cancer cell lines. The lead compound exhibited an IC50 value below 10 µM across multiple lines, indicating strong anticancer potential .

- Case Study on NF-κB Inhibition : Another investigation focused on the NF-κB inhibitory effects of benzofuran derivatives in LPS-stimulated macrophages. The results demonstrated that certain compounds significantly reduced NF-κB translocation to the nucleus, suggesting their utility in inflammatory conditions .

Propiedades

IUPAC Name |

2-(1-benzofuran-2-yl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTLWEXIUZBRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455469 | |

| Record name | 2,2'-Bibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-29-3 | |

| Record name | 2,2'-Bibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.